Rebaudioside C - 63550-99-2

Rebaudioside C

Catalog Number: EVT-348575
CAS Number: 63550-99-2
Molecular Formula: C44H70O22
Molecular Weight: 951.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rebaudioside C (Reb C) is a natural diterpene glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. [, , ] This plant is native to South America and has been used for centuries by indigenous populations as a sweetener. [, ] Reb C is one of several steviol glycosides found in Stevia, along with Stevioside, Rebaudioside A, Dulcoside A, and others. [, , , , , ] These compounds are known for their intense sweetness, being significantly sweeter than sucrose. [, ] Reb C is approximately 40 to 60 times sweeter than sucrose. []

Future Directions
  • Improving its Taste Profile: Research efforts can focus on developing methods to reduce the bitterness of Reb C, either through chemical modifications or enzymatic conversions, to enhance its application as a sweetener in the food industry. [, ]
  • Enhancing Production Efficiency: Optimizing extraction techniques and exploring alternative synthesis methods, such as biocatalytic processes, could lead to more efficient and sustainable production of Reb C. [, , ]
  • Investigating its Biological Activity: Further research is needed to understand Reb C's potential biological activities and its impact on human health, going beyond its role as a sweetener. This includes exploring its potential in areas like diabetes management, weight control, and cardiovascular health. []

Stevioside

    Compound Description: Stevioside is a diterpene glycoside isolated from the leaves of Stevia rebaudiana Bertoni. It is a natural sweetener, approximately 150-300 times sweeter than sucrose. []

    Relevance: Stevioside is structurally similar to Rebaudioside C, sharing the same ent-kaurane diterpene core structure. The primary difference lies in the glycosylation pattern. Both compounds are major steviol glycosides found in Stevia rebaudiana and contribute significantly to the plant's sweetness profile. [, , , , , , , ]

Rebaudioside A

    Compound Description: Rebaudioside A, another prominent steviol glycoside, is also found in Stevia rebaudiana leaves. It is known for its superior sweetness quality compared to stevioside and Rebaudioside C, lacking the characteristic bitter aftertaste. [, ]

Dulcoside A

    Compound Description: Dulcoside A is a minor steviol glycoside identified in Stevia rebaudiana. It exhibits sweetness, but its sensory profile is not as desirable as Rebaudioside A. [, , ]

Steviolbioside

    Compound Description: Steviolbioside is a steviol glycoside present in Stevia rebaudiana. It generally occurs in lower concentrations compared to other major steviol glycosides. []

    Relevance: As a member of the steviol glycoside family, Steviolbioside shares the core steviol structure with Rebaudioside C. They differ in the number and types of sugar moieties attached to the aglycone, contributing to differences in their sweetness and other properties. [, , ]

Rebaudioside B

    Compound Description: Rebaudioside B is a minor steviol glycoside found in Stevia rebaudiana. Its concentration in the plant is relatively low compared to Rebaudioside A and stevioside. [, ]

    Relevance: Rebaudioside B shares the same ent-kaurane diterpene core with Rebaudioside C, signifying their common origin from steviol. The difference lies in the sugar moieties linked to the core, leading to variations in their sweetness, bitterness, and other sensory characteristics. Both compounds are part of the complex mixture of steviol glycosides that contribute to the overall sweetness profile of Stevia. [, , , ]

Rebaudioside D

    Compound Description: Rebaudioside D is a minor steviol glycoside found in Stevia. It is of interest for its potential to improve the overall taste profile of stevia extracts when combined with other glycosides. []

    Relevance: Rebaudioside D and Rebaudioside C are structurally similar, both being glycosides of the steviol aglycone. They are differentiated by the specific sugars attached and their arrangement. These structural variations contribute to differences in their sweetness intensity, bitterness perception, and other sensory attributes. [, , ]

Rubusoside

    Compound Description: Rubusoside is a steviol glycoside that can be converted to Rebaudioside C via enzymatic methods utilizing UDP-glycosyltransferase. []

    Relevance: Rubusoside serves as a direct precursor for the enzymatic synthesis of Rebaudioside C. This conversion highlights the potential for biocatalytic processes to modify the steviol glycoside profile in Stevia, potentially enhancing its sweetness characteristics. [, ]

α-1→6-Glucosyl Rebaudioside C Derivative

    Compound Description: This novel compound is a product of enzymatic modification of Rebaudioside C using sucrose as a glucose donor. It demonstrates improved sweetness, reduced bitterness, and enhanced water solubility compared to unmodified Rebaudioside C. []

    Relevance: This derivative directly highlights the potential of enzymatic modification to improve the sensory properties of Rebaudioside C, potentially expanding its applications as a natural sweetener. []

Source

Rebaudioside C is primarily extracted from the Stevia rebaudiana plant, which is native to South America. The extraction process typically involves harvesting the leaves and using various methods such as water extraction or organic solvent extraction to isolate the glycosides. The leaves contain multiple sweet compounds, with rebaudioside A being the most abundant, followed by rebaudioside C and stevioside .

Classification

Rebaudioside C belongs to the class of compounds known as glycosides, specifically steviol glycosides. These are characterized by a steviol backbone with sugar moieties attached. In terms of chemical classification, it can be categorized under the broader category of terpenoids due to its derivation from terpenes.

Synthesis Analysis

Methods

The synthesis of rebaudioside C can be achieved through both extraction from natural sources and synthetic methods. The extraction involves several steps:

  1. Harvesting: Leaves of Stevia rebaudiana are collected.
  2. Extraction: The leaves are subjected to water or organic solvent extraction.
  3. Purification: Crude extracts are purified using techniques like crystallization or chromatography.

Recent advancements have also introduced enzymatic synthesis methods that utilize specific enzymes to modify existing steviol glycosides into rebaudioside C, enhancing purity and yield .

Technical Details

The purification process often involves:

  • Chromatography: Techniques such as high-performance liquid chromatography (HPLC) are used to separate rebaudioside C from other glycosides.
  • Crystallization: Inducing crystallization through temperature control and solvent addition helps in obtaining high-purity rebaudioside C .
Molecular Structure Analysis

Structure

Rebaudioside C has a complex molecular structure characterized by multiple sugar units attached to a steviol backbone. Its chemical formula is C56H90O32C_{56}H_{90}O_{32}, which indicates it contains five glucose units and one rhamnose unit.

Data

The molecular weight of rebaudioside C is approximately 1,183 g/mol. Structural analysis through techniques such as mass spectrometry has revealed that it contains specific glycan arrangements at positions C-13 and C-19 on the steviol molecule .

Chemical Reactions Analysis

Reactions

Rebaudioside C can undergo various chemical reactions typical for glycosides, including hydrolysis and transglycosylation. Hydrolysis may lead to the release of its sugar components under acidic or enzymatic conditions.

Technical Details

In synthetic applications, transglycosylation reactions are employed to modify existing steviol glycosides into new derivatives with altered sweetness profiles or stability characteristics . This process often requires specific enzymes that facilitate the transfer of sugar moieties between different glycosides.

Mechanism of Action

Process

The sweetness of rebaudioside C is attributed to its interaction with taste receptors on the tongue. Specifically, it binds to the sweet taste receptors (T1R2/T1R3), triggering a signal transduction pathway that results in the perception of sweetness.

Data

Studies indicate that rebaudioside C activates these receptors similarly to sucrose but with different kinetics and intensities, contributing to its unique flavor profile .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rebaudioside C typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and alcohol but less soluble in non-polar solvents.
  • Melting Point: The melting point ranges between 150°C and 160°C.

Chemical Properties

  • Stability: Rebaudioside C is stable under normal conditions but may degrade under extreme temperatures or pH levels.
  • Sweetness Intensity: Approximately 50-100 times sweeter than sucrose.

Relevant analyses indicate that rebaudioside C maintains its sweetness profile across various pH levels, making it suitable for diverse food applications .

Applications

Scientific Uses

Rebaudioside C has several applications in food science and nutrition:

  • Natural Sweetener: Used extensively in low-calorie food products as a sugar substitute.
  • Research Tool: Employed in studies investigating sweet taste mechanisms and receptor interactions.
  • Functional Food Ingredient: Investigated for potential health benefits beyond sweetness, including antioxidant properties.

Properties

CAS Number

63550-99-2

Product Name

Rebaudioside C

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C44H70O22

Molecular Weight

951.0 g/mol

InChI

InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3

InChI Key

QSRAJVGDWKFOGU-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O

Synonyms

(4a)-13-[(O-6-Deoxy-a-L-mannopyranosyl-(1,2)-O-[b-D-glucopyranosyl-(1,3)]-b-D-glucopyranosyl)-oxy]-kaur-16-en-18-oic acid b-D-glucopyranosyl ester; Dulcoside B; Reb C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@]34CC[C@H]5[C@@]6(CCC[C@@]([C@H]6CC[C@]5(C3)CC4=C)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

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